methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a difluoromethoxyphenyl group, a triazole ring, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethoxyphenyl group via a nucleophilic substitution reaction. The thiophene carboxylate moiety is then attached through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and triazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene carboxylate moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(difluoromethoxy)-3-fluorobenzoate: This compound shares the difluoromethoxy group but differs in its overall structure and reactivity.
3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Another compound with a difluoromethoxy group, but with different functional groups and applications.
Uniqueness
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and thiophene carboxylate moiety distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H12F2N4O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 3-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H12F2N4O4S/c1-25-15(24)12-11(6-7-27-12)20-14(23)13-19-8-22(21-13)9-2-4-10(5-3-9)26-16(17)18/h2-8,16H,1H3,(H,20,23) |
InChI Key |
VNQXIEIJEHKNHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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